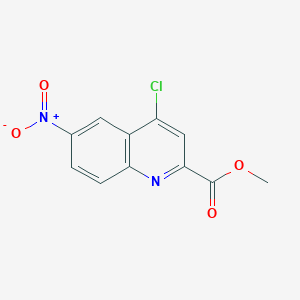

Methyl 4-chloro-6-nitroquinoline-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-chloro-6-nitroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O4/c1-18-11(15)10-5-8(12)7-4-6(14(16)17)2-3-9(7)13-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNZGLXWSKPMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00383966 | |

| Record name | methyl 4-chloro-6-nitroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259196-22-0 | |

| Record name | methyl 4-chloro-6-nitroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00383966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Cyclization to Form Quinoline Core

Starting Material : 4-Chloro-2-methoxyaniline

Reagents : Ethyl acetoacetate, polyphosphoric acid (PPA)

Conditions :

Step 2: Nitration

Reagents : Nitric acid in propionic acid

Conditions :

Step 3: Chlorination and Esterification

Reagents : Phosphorus oxychloride (POCl₃), dimethylformamide (DMF)

Conditions :

- Replace methoxy groups with carboxylates via ester hydrolysis and re-esterification.

Comparative Analysis of Methods

Critical Considerations

- Regioselectivity : Nitration at position 6 requires electron-donating groups (e.g., methoxy) to direct reactivity.

- Chlorination : POCl₃ with catalytic DMF ensures efficient substitution at position 4.

- Ester Stability : Methyl esters remain intact under mild acidic/basic conditions but may hydrolyze at elevated temperatures.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Example conditions :

Mechanism :

The ester is cleaved via nucleophilic attack by hydroxide (basic) or water (acidic), forming 4-chloro-6-nitroquinoline-2-carboxylic acid.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the 4-position is activated for substitution due to the electron-withdrawing nitro group at the 6-position.

Reaction with Carbazoles

-

Product : 9-(4-chloro-6-nitroquinolin-2-yl)-9H-carbazole (via SₙAr) or derivatives via vicarious nucleophilic substitution (VNS) .

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Potassium carbazolide | THF, reflux | Carbazole-substituted quinoline | ~30%* |

*Yield varies with competing VNS pathways.

Nitro Group Reduction

The nitro group can be selectively reduced to an amine, enabling access to aminoderivatives for pharmaceutical applications.

Example methods :

-

Catalytic hydrogenation : H₂/Pd-C in ethanol.

-

Chemical reduction : Fe/HCl or SnCl₂ in acidic media.

Product : Methyl 4-chloro-6-aminoquinoline-2-carboxylate, a versatile intermediate for coupling reactions.

Cross-Coupling Reactions

The chlorine substituent participates in palladium-catalyzed couplings, such as:

Sonogashira Coupling

Comparative Reactivity with Structural Analogs

Reactivity differences arise from substituent positions. For example:

Scientific Research Applications

Medicinal Chemistry

Methyl 4-chloro-6-nitroquinoline-2-carboxylate is primarily utilized as an intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity, making it a valuable scaffold in drug discovery.

Case Studies

- Anticancer Agents : Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, compounds derived from this compound have been tested for their ability to inhibit specific cancer cell lines, demonstrating promising results in vitro .

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that modifications to the nitro group can influence the efficacy of these compounds against bacterial strains .

Biological Studies

The compound is also employed in biological studies focusing on enzyme inhibition and receptor binding due to its structural similarities with biologically active quinolines.

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This characteristic is crucial for developing drugs targeting metabolic diseases .

Receptor Binding Studies

The binding affinity of this compound to various receptors has been analyzed, revealing potential therapeutic targets in neurobiology and oncology .

Industrial Applications

In addition to its pharmaceutical applications, this compound finds use in industrial settings.

Dyes and Pigments

The compound serves as a precursor in the synthesis of dyes and pigments, leveraging its chromophoric properties derived from the quinoline structure. This application highlights its versatility beyond medicinal chemistry .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions that allow for further modifications, enhancing its utility in research.

Synthetic Routes

Common synthetic methods include:

- Nucleophilic Substitution Reactions : These reactions are often employed to introduce various functional groups at specific positions on the quinoline ring .

- Reduction Reactions : The nitro group can be selectively reduced to amine derivatives, which may exhibit different biological activities .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Anticancer and antimicrobial activity |

| Biological Studies | Enzyme inhibition and receptor binding | Potential therapeutic targets |

| Industrial Applications | Used in dye and pigment production | Versatile applications |

| Synthesis | Multi-step reactions for functionalization | Various derivatives synthesized |

Mechanism of Action

The mechanism of action of methyl 4-chloro-6-nitroquinoline-2-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to intercalate into DNA, disrupting the replication process. The nitro group can also undergo bioreduction to form reactive intermediates that damage cellular components .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between methyl 4-chloro-6-nitroquinoline-2-carboxylate and related compounds:

| Compound Name | Substituents (Positions) | Key Functional Groups | CAS Number | Molecular Weight |

|---|---|---|---|---|

| This compound | 2-COOCH₃, 4-Cl, 6-NO₂ | Ester, chloro, nitro | 259196-22-0 | 266.65 g/mol |

| Methyl 6-nitroquinoline-2-carboxylate | 2-COOCH₃, 6-NO₂ | Ester, nitro | 112089-59-5 | 232.19 g/mol |

| Ethyl 4-chloro-2-methylquinoline-6-carboxylate | 6-COOCH₂CH₃, 4-Cl, 2-CH₃ | Ester (ethyl), chloro, methyl | 100375-87-9 | 265.72 g/mol |

| Methyl 6-acetamido-4-chloroquinoline-2-carboxylate | 2-COOCH₃, 4-Cl, 6-NHAc | Ester, chloro, acetamido | 1133115-95-3 | 278.69 g/mol |

| 2-(4-Isopropylphenyl)-6-methylquinoline-4-carbohydrazide | 4-CONHNH₂, 6-CH₃, 2-aryl | Carbohydrazide, methyl, aryl | 438221-46-6 | 335.41 g/mol |

Key Observations :

- Positional Effects: The placement of substituents significantly alters electronic properties.

- Functional Group Impact: Replacing nitro with acetamido (as in Methyl 6-acetamido-4-chloroquinoline-2-carboxylate) introduces hydrogen-bonding capability, which may influence solubility and biological interactions .

Physicochemical Properties

- Solubility: The nitro and chloro groups in the target compound reduce solubility in polar solvents compared to methoxy or methyl-substituted analogs (e.g., Ethyl 4-chloro-2-methylquinoline-6-carboxylate) .

- Melting Points: Derivatives with nitro groups (e.g., target compound) generally exhibit higher melting points due to stronger intermolecular interactions. For instance, Methyl 6-acetamido-4-chloroquinoline-2-carboxylate has a reported melting point of 398–341 K after recrystallization .

Biological Activity

Methyl 4-chloro-6-nitroquinoline-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles research findings, case studies, and comparative analyses to elucidate the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by a quinoline backbone with a nitro group and a carboxylate ester. The presence of the nitro group is significant as it can undergo reduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects. The chlorine atom also contributes to the compound's reactivity and biological activity.

The mechanism of action for this compound involves interaction with various biological targets, including enzymes and receptors. It may inhibit specific biochemical pathways, similar to other nitroquinoline derivatives, which have shown potential in targeting DNA gyrase in bacteria and cancer cells .

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antibacterial properties. The structure of this compound suggests it may possess similar activity against Gram-positive and Gram-negative bacteria due to its lipophilicity, which enhances membrane penetration .

Comparative Antibacterial Activity

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | TBD | Antibacterial |

| Ciprofloxacin | 0.58 | Antibacterial |

| 7-Ethoxy derivative | 0.65 | Antibacterial |

Note: TBD = To Be Determined; further studies are needed to establish MIC for this compound.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Similar compounds have shown cytotoxic effects against human cancer cell lines, inducing apoptosis and suppressing inflammatory responses .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of related quinoline compounds on human lung adenocarcinoma cells (A549). The results indicated that these compounds could modulate the expression of proteins involved in cell cycle regulation and apoptosis, suggesting potential therapeutic applications against lung cancer .

Safety and Toxicology

While exploring the biological activity, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments indicate that nitro-containing compounds can exhibit mutagenic properties; hence, further toxicological evaluations are necessary to ascertain safety for clinical use .

Q & A

What are the established synthetic routes for Methyl 4-chloro-6-nitroquinoline-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via multi-step heterocyclization or Friedel-Crafts acylation. For example, a related quinoline derivative was prepared by reacting a chloroacetyl intermediate with AlCl₃ in 1,2-dichlorobenzene at 378 K, achieving a 73% yield after recrystallization . Key factors include:

- Catalyst selection : Lewis acids like AlCl₃ promote cyclization but may require strict temperature control to avoid side reactions.

- Solvent choice : High-boiling solvents (e.g., 1,2-dichlorobenzene) enable reflux conditions for cyclization.

- Purification : Recrystallization from ethanol or mixed solvents (methylene chloride/hexane) improves purity .

What analytical techniques are critical for characterizing this compound?

Methodological Answer:

A multi-technique approach is essential:

- X-ray crystallography : SHELX/ORTEP software resolves molecular geometry and confirms substituent positions .

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups; deuterated DMSO is preferred for solubility .

- Mass spectrometry (MS) : High-resolution MS (e.g., Finnigan Trance DSQ) verifies molecular weight and fragmentation patterns .

- IR spectroscopy : Peaks at ~1700 cm⁻¹ confirm ester (C=O) and nitro (NO₂) groups .

How can researchers mitigate by-product formation during synthesis?

Methodological Answer:

Common by-products arise from incomplete cyclization or nitro group reduction. Strategies include:

- Reaction monitoring : Use TLC or in situ IR to track progress and terminate reactions at optimal conversion.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or fractional recrystallization isolates the target compound .

- Condition optimization : Lower AlCl₃ concentrations or shorter reaction times reduce decomposition .

How can structural ambiguities (e.g., isomerism) be resolved in this compound?

Methodological Answer:

- X-ray crystallography : Definitive for distinguishing regioisomers (e.g., nitro group position) .

- NOE NMR experiments : Identify spatial proximity of substituents (e.g., methyl vs. chloro groups) .

- DFT calculations : Predict and compare experimental vs. theoretical NMR/IR spectra to validate structures .

What are the solubility and stability profiles of this compound?

Methodological Answer:

- Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, and chlorinated solvents (e.g., dichlorobenzene) .

- Stability : Store at -20°C under inert atmosphere; nitro groups may degrade under prolonged UV exposure or strong reducing agents .

How can reaction yields be optimized for scale-up synthesis?

Methodological Answer:

- Design of Experiments (DOE) : Systematically vary temperature, catalyst loading, and solvent ratios to identify optimal conditions .

- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., nitration) .

- Catalyst recycling : Recover AlCl₃ via aqueous workup to reduce costs .

How should researchers address discrepancies between spectral data and proposed structures?

Methodological Answer:

- Cross-validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or ChemDraw).

- Crystallographic refinement : Use SHELXL to resolve bond-length/angle mismatches in XRD data .

- Isotopic labeling : ¹⁵N or ¹³C labeling clarifies ambiguous NOE or coupling constants .

What safety precautions are required when handling this compound?

Methodological Answer:

- Toxicity : Classified as acute toxicity (Category 4 for oral/dermal/inhalation). Use fume hoods and PPE (gloves, goggles) .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

How is this compound utilized in drug discovery?

Methodological Answer:

- Lead optimization : The nitro group serves as a precursor for amine derivatives via catalytic hydrogenation .

- Structure-activity studies : Modifications at the 2-carboxylate position enhance bioavailability or target binding .

- Antimicrobial screening : Test against Gram-negative/positive bacteria to identify novel scaffolds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.